7-Amino-5-fluoroindolin-2-ona

Descripción general

Descripción

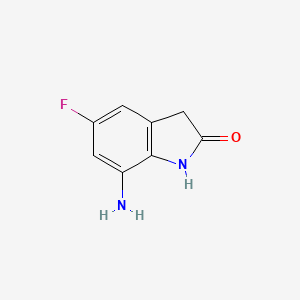

7-Amino-5-fluoroindolin-2-one is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Amino-5-fluoroindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-5-fluoroindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

7-Amino-5-fluoroindolin-2-one has been extensively studied for its potential anticancer effects. Key findings include:

- Inhibition of Protein Kinases : The compound has shown inhibitory activity against several protein kinases implicated in cancer progression, including CDK2, EGFR, Her2, and VEGFR2. In vitro studies report IC values indicating significant potency compared to reference drugs (Table 1) .

| Kinase Protein | Compound IC (μM) | Reference Drug IC (μM) |

|---|---|---|

| CDK2 | 0.302 ± 0.016 | Ribociclib: 0.063 ± 0.003 |

| EGFR | 0.166 ± 0.010 | Erlotinib: 0.041 ± 0.003 |

| Her2 | 0.157 ± 0.022 | Lapatinib: 0.060 ± 0.018 |

| VEGFR2 | 0.224 ± 0.012 | Sorafenib: 0.045 ± 0.002 |

- Cytotoxicity Studies : The compound exhibits cytotoxic effects against various cancer cell lines (e.g., HepG2, MCF-7). It induces apoptosis and inhibits cell cycle progression through mechanisms involving reactive oxygen species (ROS) production .

- Molecular Docking Studies : In silico docking studies suggest that the compound binds effectively to key proteins involved in tumor growth, indicating its potential as a lead candidate for further development in cancer therapy .

Chemical Sensing Applications

The fluorescence properties of 7-Amino-5-fluoroindolin-2-one have led to its use in developing sensitive fluorescent pH sensors:

- Fluorescent Probes : The compound's ability to emit fluorescence under specific conditions makes it suitable for applications in chemical sensing, particularly for measuring pH levels in biological systems .

Material Science

Research indicates that this compound can be utilized in the synthesis of advanced materials:

- Fluorescent Materials : Due to its unique structure and fluorescence properties, it can be incorporated into polymer matrices or used as a dye in various material applications .

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

- Colorectal Cancer Study : A study highlighted the compound's ability to inhibit colorectal cancer cell migration while promoting apoptosis through ROS production, suggesting its potential as a therapeutic agent for CRC .

- Molecular Docking Analysis : Another investigation utilized molecular docking software to evaluate the binding affinity of this compound against cancer-related targets, yielding promising predictions based on docking scores comparable to established anticancer agents .

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds (Table 2).

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoroisatin | Fluoro group; no amino group | Precursor for synthesizing various indole derivatives |

| 4-Fluoroindolin-2-one | Fluorinated indole; different fluoro position | Potentially different biological activity due to substitution |

| 7-Acetyl-5-fluoroindolin-2-one | Acetyl substitution at the 7th position | May exhibit different pharmacological profiles |

The unique combination of amino and fluoro groups in 7-Amino-5-fluoroindolin-2-one distinguishes it from these compounds, potentially leading to unique biological activities.

Mecanismo De Acción

Target of Action

It is known that this compound is a heterocyclic ligand that has been studied for its potential anticancer activity .

Mode of Action

It is suggested that this compound may interact with tyrosine kinase receptor receptors, which are often implicated in cancer .

Biochemical Pathways

Given its potential interaction with tyrosine kinase receptors, it may influence pathways related to cell growth and proliferation .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a dark place in an inert atmosphere .

Result of Action

Given its potential anticancer activity, it may induce changes in cell growth and proliferation .

Action Environment

It is known that the compound should be stored in a dark place in an inert atmosphere to maintain its stability .

Actividad Biológica

7-Amino-5-fluoroindolin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of 7-Amino-5-fluoroindolin-2-one is CHFNO, with a molecular weight of 166.15 g/mol. Its structure features an indolin-2-one core with an amino group at the 7th position and a fluoro group at the 5th position, which contributes to its unique chemical properties and potential biological interactions.

Anticancer Activity

Research indicates that 7-Amino-5-fluoroindolin-2-one exhibits significant anticancer properties. In various studies, it has been shown to interact favorably with biological targets involved in cancer progression:

- Molecular Docking Studies : In silico docking studies have demonstrated that 7-Amino-5-fluoroindolin-2-one binds effectively to key proteins involved in tumor growth and metastasis. One study reported a docking score of -7.8, indicating strong binding affinity .

- Cytotoxicity : Experimental results have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has been noted to inhibit colorectal cancer (CRC) cell colony formation and promote apoptosis through reactive oxygen species (ROS) production .

The mechanism by which 7-Amino-5-fluoroindolin-2-one exerts its anticancer effects involves several pathways:

- Inhibition of Topoisomerase I : The compound has been found to modulate the activity of Topoisomerase I, a critical enzyme in DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, promoting apoptosis .

- Regulation of DDX5 : It has been observed that 7-Amino-5-fluoroindolin-2-one can decrease the expression of DDX5, a protein associated with cancer cell proliferation and survival .

Comparative Biological Activity

To better understand the potential of 7-Amino-5-fluoroindolin-2-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoroisatin | Fluoro group; no amino group | Precursor for synthesizing various indole derivatives |

| 4-Fluoroindolin-2-one | Fluorinated indole; different fluoro position | Potentially different biological activity due to substitution |

| 7-Acetyl-5-fluoroindolin-2-one | Acetyl substitution at the 7th position | May exhibit different pharmacological profiles |

The unique combination of amino and fluoro groups in 7-Amino-5-fluoroindolin-2-one distinguishes it from these compounds, potentially leading to unique biological activities.

Case Studies

Several studies have documented the efficacy of 7-Amino-5-fluoroindolin-2-one in preclinical settings:

- Study on Colorectal Cancer : A recent study highlighted its ability to inhibit CRC cell migration while promoting apoptosis through ROS production. This suggests that the compound may serve as a lead candidate for further development in treating CRC .

- Molecular Docking Analysis : Another investigation utilized Pyrex molecular docking software to evaluate the binding affinity of various compounds, including 7-Amino-5-fluoroindolin-2-one, against cancer-related targets. The results indicated promising activity predictions based on docking scores comparable to established anticancer agents .

Propiedades

IUPAC Name |

7-amino-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFFVSPISVQLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731336 | |

| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945381-62-4 | |

| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions several heterocyclic compounds being screened for anticancer activity. What was the docking score of 7-Amino-5-fluoroindolin-2-one compared to the other compounds, and what does this suggest about its potential?

A1: While the study doesn't explicitly provide the docking score for 7-Amino-5-fluoroindolin-2-one, it does highlight that Tert-butyl 3-formyl-1H-indole-1-carboxylate obtained the best score (-7.8) among the tested compounds, suggesting it has promising predicted activity. [] This emphasizes that in silico screening, like the molecular docking performed in this study, can help prioritize compounds for further experimental validation. Even though a specific score for 7-Amino-5-fluoroindolin-2-one isn't given, its inclusion in the study indicates it possesses structural features that warrant investigation as a potential anticancer agent. Further research, including in vitro and in vivo studies, is needed to confirm its efficacy and understand its mechanism of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.